![molecular formula C13H12N2O3S B2960124 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide CAS No. 864860-91-3](/img/structure/B2960124.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide
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Overview
Description
The compound “N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . This ring is attached to a thiazol-2-yl group through a 4-position carbon. The thiazol-2-yl group is further connected to an acetamide group.
Scientific Research Applications
Antibacterial Agent
This compound has been found to have significant antibacterial properties . It has been shown to inhibit biofilm formation in both Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.
Quorum Sensing Inhibitor
In the field of microbiology, quorum sensing is a system of stimulus and response correlated to population density. This compound has shown promising results as a quorum-sensing inhibitor , specifically in the LasB system of gram-negative bacteria .
Enzyme Inhibition
The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, including inflammation and neurotransmission, suggesting potential applications in these areas.
Crystal Structure Analysis
The crystal structure of this compound has been studied , providing valuable information about its physical and chemical properties. This knowledge can be useful in various fields, including drug design and materials science.
Synthesis of Derivatives
The compound serves as a base for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound.
Potential Use in Alzheimer’s Treatment
Sulfonamides, a group of compounds to which this molecule belongs, have been reported to display excellent inhibition properties against carbonic anhydrase . This enzyme is a target for the treatment of Alzheimer’s disease , suggesting a potential application of this compound in this field.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .
Mode of Action
It is suggested that similar compounds may interact with their targets (such as cholinesterase enzymes) and inhibit their activity . This inhibition could potentially alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
Inhibition of cholinesterase enzymes could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the potential therapeutic effects of similar compounds on alzheimer’s disease, it could potentially improve cognitive function by increasing the concentration of acetylcholine in the brain .
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-10(7-19-13)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWOTAKEVKFOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |
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